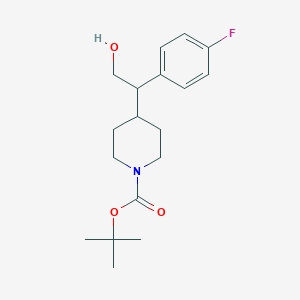

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15892375

Molecular Formula: C18H26FNO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26FNO3 |

|---|---|

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | tert-butyl 4-[1-(4-fluorophenyl)-2-hydroxyethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H26FNO3/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)16(12-21)13-4-6-15(19)7-5-13/h4-7,14,16,21H,8-12H2,1-3H3 |

| Standard InChI Key | FKZZPIIUJGRNJS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(CO)C2=CC=C(C=C2)F |

Introduction

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. It features a tert-butyl group, a piperidine ring, and a 4-fluorophenyl moiety, along with a hydroxyethyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Synthesis and Chemical Reactions

The synthesis of tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques. These reactions often utilize piperidine derivatives and fluorinated aromatic compounds, highlighting its relevance in organic synthesis and drug development.

| Synthetic Step | Reagents and Conditions |

|---|---|

| Formation of Piperidine Core | Piperidine derivatives, fluorinated aromatic compounds |

| Introduction of Hydroxyethyl Group | Hydroxylation reactions under controlled conditions |

| Protection with Tert-butyl Group | Tert-butyl carbamate formation |

Biological Activity and Applications

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate exhibits biological activity that may include interactions with specific receptors or enzymes. The presence of the piperidine ring and fluorophenyl moiety allows for targeted biological activities, making it a valuable compound in neuropharmacology and drug development.

| Potential Biological Targets | Mechanism of Action |

|---|---|

| Neurotransmitter Receptors | Modulation or inhibition of neurotransmitter activity |

| Enzymes Involved in Neurological Pathways | Inhibition or modulation of enzymatic activity |

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate. These analogs include variations in functional groups, such as amino or cyano groups, which can affect their pharmacological properties and applications.

| Compound Name | Structure Features | Similarity |

|---|---|---|

| Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate | Contains an amino group instead of hydroxyethyl | 0.92 |

| Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate | Aminomethyl group; fluorinated phenyl | 0.92 |

| Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | Contains a cyano group | 0.88 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume